Lck-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lck-IN-1 is a potent inhibitor of lymphocyte-specific protein tyrosine kinase (Lck), which is a member of the Src family of protein tyrosine kinases. Lck plays a crucial role in T-cell receptor signaling and is essential for T-cell development and activation. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of diseases involving abnormal T-cell activity, such as autoimmune disorders and certain types of cancer .
準備方法
Lck-IN-1 is synthesized through a series of chemical reactions, as detailed in patent WO2007013673A1. The synthetic route involves the formation of fused heterocycles, which are key structural components of the compound . The specific reaction conditions and industrial production methods are proprietary and detailed in the patent.
化学反応の分析
Lck-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
科学的研究の応用
Lck-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Lck in various biochemical pathways.
Biology: Employed in research to understand T-cell receptor signaling and T-cell activation.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune disorders and cancers involving abnormal T-cell activity.
Industry: Utilized in the development of new therapeutic agents targeting Lck
作用機序
Lck-IN-1 exerts its effects by inhibiting the activity of lymphocyte-specific protein tyrosine kinase (Lck). Lck is involved in the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the T-cell receptor complex, which is a critical step in T-cell activation. By inhibiting Lck, this compound prevents the phosphorylation of ITAMs, thereby blocking T-cell activation and downstream signaling pathways .
類似化合物との比較
Lck-IN-1 is unique in its high potency and specificity for Lck. Similar compounds include:
Dasatinib: Another Src family kinase inhibitor with broader specificity.
Bosutinib: A dual Src/Abl kinase inhibitor.
Saracatinib: A selective Src kinase inhibitor. This compound stands out due to its high selectivity for Lck, making it a valuable tool for studying Lck-specific pathways and developing targeted therapies
特性
分子式 |
C14H15N5 |
---|---|
分子量 |
253.30 g/mol |
IUPAC名 |
N-propyl-3-pyridin-4-ylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C14H15N5/c1-2-7-16-13-3-4-14-17-10-12(19(14)18-13)11-5-8-15-9-6-11/h3-6,8-10H,2,7H2,1H3,(H,16,18) |
InChIキー |
XTMROGQLIVGYKF-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=NN2C(=NC=C2C3=CC=NC=C3)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。